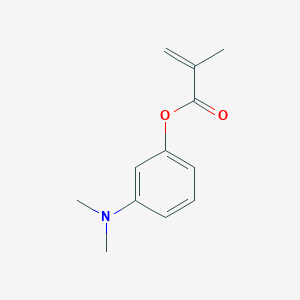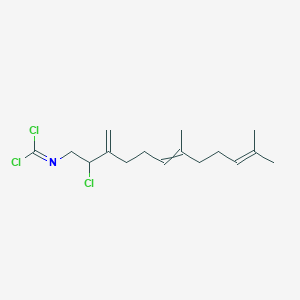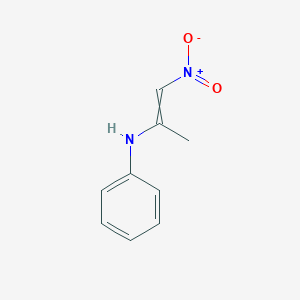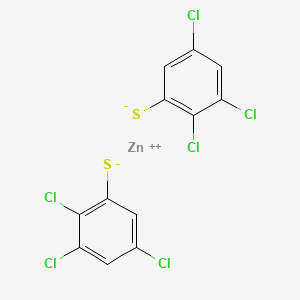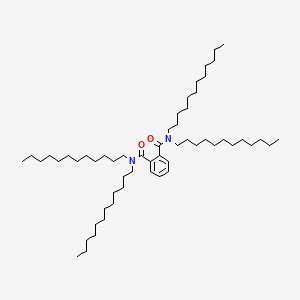
1,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione is a chemical compound with the molecular formula C16H16O2 It is a derivative of anthraquinone, characterized by the presence of two methyl groups and a tetrahydroanthracene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction of 1,4-naphthoquinone with a conjugated diolefin. This reaction typically requires specific conditions, such as elevated temperatures and the presence of a catalyst, to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, optimized for high yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it into different hydroquinone forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone forms.
Applications De Recherche Scientifique
1,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Research into its biological activity and potential therapeutic uses is ongoing.
Medicine: It may have applications in the development of new pharmaceuticals.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact mechanism can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione
- 9,10-Dimethyl-1,2,3,4-tetrahydroanthracene
Uniqueness
1,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione is unique due to its specific structural configuration and the presence of two methyl groups. This configuration imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Propriétés
Numéro CAS |
64167-84-6 |
|---|---|
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
1,3-dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C16H16O2/c1-9-7-10(2)14-13(8-9)15(17)11-5-3-4-6-12(11)16(14)18/h3-7,10,13-14H,8H2,1-2H3 |
Clé InChI |
UBZAFMFVKZCUHC-UHFFFAOYSA-N |
SMILES canonique |
CC1C=C(CC2C1C(=O)C3=CC=CC=C3C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



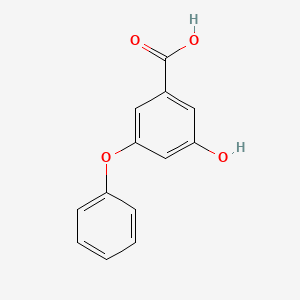

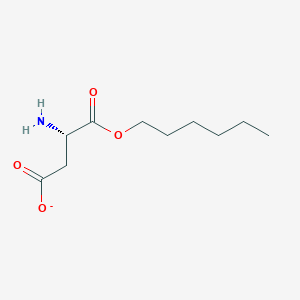
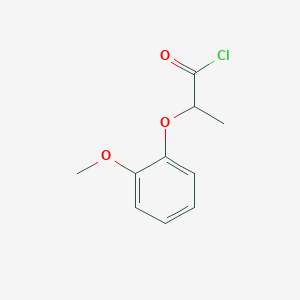
![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)

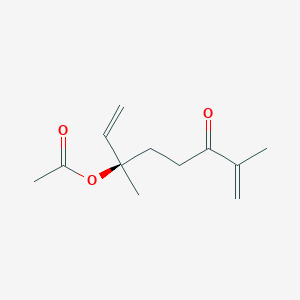
![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
